Minodronic Acid-d4
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Overview
Description
Minodronic Acid-d4, also known as YM-529-d4, is a deuterium-labeled derivative of Minodronic Acid. Minodronic Acid is a third-generation bisphosphonate that is primarily used for the treatment of osteoporosis. It is known for its high efficacy in inhibiting bone resorption and has been shown to be effective in preventing fractures. The deuterium labeling in this compound is used for tracing and quantification purposes in scientific research .
Mechanism of Action
Target of Action
Minodronic Acid-d4, also known as Minodronate, primarily targets Farnesyl Pyrophosphate Synthase (FPPS) . FPPS is a key enzyme in the mevalonic acid metabolic pathway of osteoclasts . In addition to FPPS, this compound also antagonizes Purinergic P2X2/3 receptors , which are involved in pain .
Mode of Action
This compound inhibits the activity of FPPS, thereby suppressing bone resorption . The inhibition of FPPS leads to the induction of apoptosis in osteoclasts . As an antagonist of Purinergic P2X2/3 receptors, this compound may contribute to the analgesic effect .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the mevalonic acid metabolic pathway in osteoclasts . By inhibiting FPPS, a key enzyme in this pathway, this compound disrupts the function of osteoclasts, leading to a decrease in bone resorption .
Pharmacokinetics
It is known that bisphosphonates, the class of drugs to which this compound belongs, are taken into the bone where they bind to hydroxyapatite
Result of Action
The primary result of this compound’s action is the suppression of bone resorption . This is achieved through the induction of apoptosis in osteoclasts . Additionally, this compound’s antagonism of Purinergic P2X2/3 receptors may contribute to its analgesic effect .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the drug’s efficacy in treating osteoporosis has been observed to be higher in patients with higher LDL cholesterol levels . Furthermore, the drug’s action, efficacy, and stability can be influenced by factors such as patient adherence to medication schedules, the presence of other medications, and individual patient characteristics .
Biochemical Analysis
Biochemical Properties
Minodronic Acid-d4 interacts with various biomolecules, primarily enzymes involved in bone metabolism. Its mechanism of action involves the inhibition of farnesyl pyrophosphate synthase activity . This enzyme plays a crucial role in the mevalonate pathway, which is essential for the prenylation of small GTPases. The inhibition of this enzyme by this compound leads to the prevention of osteoclast-mediated bone resorption .
Cellular Effects
This compound has significant effects on various types of cells, particularly osteoclasts. It binds to hydroxyapatite crystals found in the bone matrix, inhibiting osteoclast activity . This results in a decrease in bone resorption and an increase in bone mineral density .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to hydroxyapatite crystals in the bone matrix, which are then internalized by osteoclasts as they attempt to digest bone tissue . This process inhibits the activity of osteoclasts, thereby reducing bone resorption .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to increase lumbar-spine and hip-joint bone density 1-2 years after administration . All markers of bone metabolism, including urinary collagen type 1 cross-linked N-telopeptide, urinary free deoxypyridinoline, serum bone alkaline phosphatase, and serum osteocalcin, were decreased .
Metabolic Pathways
This compound is involved in the mevalonate pathway, where it inhibits the enzyme farnesyl pyrophosphate synthase . This inhibition disrupts the prenylation of small GTPases, which are crucial for the function of osteoclasts .
Transport and Distribution
This compound is known to bind to hydroxyapatite crystals in the bone matrix This suggests that its distribution within cells and tissues is closely associated with the locations of these crystals
Subcellular Localization
The subcellular localization of this compound is primarily at the bone matrix, where it binds to hydroxyapatite crystals . This binding inhibits the activity of osteoclasts, thereby reducing bone resorption .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Minodronic Acid-d4 involves several steps. One common method includes the reaction of a precursor compound with thionyl chloride at temperatures ranging from -5°C to 30°C to obtain an intermediate compound. This intermediate is then reacted with phosphorous acid at temperatures between 100°C and 150°C to yield Minodronic Acid .
Industrial Production Methods
In industrial settings, Minodronic Acid is often produced through a series of chemical reactions involving the use of sodium hydroxide or potassium hydroxide solutions. The compound is then precipitated using mesoporous silicon dioxide and hydrochloric acid, followed by filtration, drying, and tabletting .
Chemical Reactions Analysis
Types of Reactions
Minodronic Acid-d4 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride, phosphorous acid, sodium hydroxide, and hydrochloric acid. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions include various intermediates that are further processed to yield this compound. These intermediates are crucial for the final synthesis and ensure the high purity and efficacy of the compound .
Scientific Research Applications
Minodronic Acid-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in various chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in the study of bone metabolism and the effects of bisphosphonates on osteoclasts.
Medicine: Investigated for its potential in treating osteoporosis and other bone-related diseases.
Industry: Utilized in the development of new pharmaceuticals and in the study of drug metabolism and pharmacokinetics .
Comparison with Similar Compounds
Similar Compounds
- Alendronic Acid
- Risedronic Acid
- Ibandronic Acid
Uniqueness
Minodronic Acid-d4 is unique due to its high efficacy in inhibiting bone resorption and its dual mechanism of action involving both farnesyl pyrophosphate synthase inhibition and P2X2/3 receptor antagonism. This makes it particularly effective in treating osteoporosis and reducing pain associated with bone resorption .
Properties
CAS No. |
1807367-80-1 |
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Molecular Formula |
C₉H₈D₄N₂O₇P₂ |
Molecular Weight |
326.17 |
Synonyms |
(1-Hydroxy-2-imidazo[1,2-a]pyridin-3-ylethylidene)bis-phosphonic acid-d4; _x000B_Imidazo[1,2-a]pyridine, phosphonic acid deriv.-d4; BPH 261-d4; Bonoteo-d4; ONO 5920-d4; Recalbon-d4; YH 529-d4; YM 529-d4 |
Origin of Product |
United States |
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